An In-depth Technical Guide to 4,6-Methano-1H-benzimidazole(9CI): Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 4,6-Methano-1H-benzimidazole(9CI): Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,6-Methano-1H-benzimidazole(9CI), a structurally unique bridged benzimidazole derivative. Due to the limited availability of experimental data for this specific molecule, this guide establishes a foundational understanding by combining its known structural and computed physicochemical properties with a broader examination of the synthesis, reactivity, and biological significance of the benzimidazole scaffold. This approach offers valuable insights for researchers interested in the design and exploration of novel benzimidazole-based compounds for therapeutic applications. The guide includes a detailed analysis of the molecule's structure, tabulated physicochemical data, a proposed synthetic strategy with a detailed experimental protocol, and a discussion of the potential applications of such constrained bicyclic systems in drug discovery.
Introduction: The Benzimidazole Scaffold and the Uniqueness of a Bridged System
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a "privileged" scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the benzimidazole core has led to the development of numerous clinically significant drugs.
4,6-Methano-1H-benzimidazole(9CI) introduces a fascinating structural constraint to this well-established pharmacophore. The methano bridge across the 4 and 6 positions of the benzene ring induces a rigid, three-dimensional geometry. This structural feature is anticipated to have a profound impact on the molecule's physicochemical properties, receptor binding affinity, and metabolic stability compared to its planar benzimidazole counterparts. Understanding these unique characteristics is paramount for its potential application in the rational design of novel therapeutic agents.
Molecular Structure and Chemical Identity
The core of this guide focuses on the specific molecule 4,6-Methano-1H-benzimidazole(9CI). Its identity is established by the following identifiers:
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Chemical Name: 4,6-Methano-1H-benzimidazole(9CI)
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CAS Number: 210-48-0
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Molecular Formula: C₈H₆N₂
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Canonical SMILES: C1C2=CC1=C3C(=C2)NC=N3
The structure, visualized below, showcases the fused benzimidazole system with the characteristic methano bridge creating a bicyclo[2.2.1]heptane-like fusion.
Caption: Chemical structure of 4,6-Methano-1H-benzimidazole.
Physicochemical Properties: A Comparative Analysis
| Property | Predicted Value | Reference |
| Molecular Weight | 130.15 g/mol | [4] |
| Boiling Point | 428.6 ± 14.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 263.0 ± 6.5 °C | [4] |
| logP | 1.25 | [4] |
| Refractive Index | 1.848 | [4] |
| Topological Polar Surface Area | 28.7 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
The predicted logP value of 1.25 suggests that 4,6-Methano-1H-benzimidazole has moderate lipophilicity, a key parameter influencing its potential as a drug candidate. The presence of both a hydrogen bond donor (the N-H group of the imidazole ring) and a hydrogen bond acceptor (the sp²-hybridized nitrogen) allows for crucial interactions with biological macromolecules.
Spectroscopic Characterization (Predicted)
Although experimental spectra for 4,6-Methano-1H-benzimidazole are not published, a general understanding of its expected spectroscopic features can be extrapolated from the extensive data available for other benzimidazole derivatives.[5][6][7][8][9]
1H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure. The aromatic protons on the benzimidazole core will likely appear in the range of δ 7.0-8.0 ppm. The protons of the methano bridge will be in the aliphatic region, and their constrained environment may lead to distinct and complex splitting patterns. The N-H proton of the imidazole ring is expected to be a broad singlet, with its chemical shift being solvent-dependent.
13C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzimidazole ring, typically in the range of δ 110-150 ppm. The carbon of the methano bridge will appear in the aliphatic region, likely below δ 40 ppm.
Infrared (IR) Spectroscopy
Key expected IR absorption bands include:
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N-H stretch: A broad band around 3200-3400 cm⁻¹
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C=N stretch: Around 1620-1650 cm⁻¹
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C=C aromatic stretch: Multiple bands in the 1450-1600 cm⁻¹ region
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C-H aliphatic stretch: Just below 3000 cm⁻¹
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M+) at m/z = 130, corresponding to the molecular weight of the compound.
Synthesis of Bridged Benzimidazoles: A Proposed Pathway
The synthesis of 4,6-Methano-1H-benzimidazole is not explicitly described in the literature. However, a plausible synthetic route can be devised based on established methods for benzimidazole synthesis, primarily the condensation of an o-phenylenediamine derivative with a one-carbon source.[4][10][11]
The key challenge lies in the synthesis of the bridged o-phenylenediamine precursor. A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 4,6-Methano-1H-benzimidazole.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common methods for benzimidazole synthesis and would require optimization for this specific substrate.
Step 1: Synthesis of the Bridged o-Phenylenediamine Intermediate
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Starting Material: A suitable bridged dinitroaromatic compound. The synthesis of this precursor would likely involve a Diels-Alder reaction followed by further functional group manipulations.
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Reduction: The dinitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
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A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C) is used to reduce the nitro groups to amines.
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The reaction is monitored by thin-layer chromatography (TLC) until completion.
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The reaction mixture is worked up by neutralization and extraction to isolate the crude bridged o-phenylenediamine.
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Purification is achieved by column chromatography or recrystallization.
Step 2: Cyclization to Form 4,6-Methano-1H-benzimidazole
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The synthesized bridged o-phenylenediamine is refluxed with an excess of formic acid. Formic acid serves as both the solvent and the source of the C2 carbon of the imidazole ring.
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The reaction is heated for several hours, with progress monitored by TLC.
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Upon completion, the excess formic acid is removed under reduced pressure.
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The residue is dissolved in water and neutralized with a base (e.g., sodium hydroxide, sodium bicarbonate) to precipitate the crude product.
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The solid is collected by filtration, washed with water, and dried.
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The crude 4,6-Methano-1H-benzimidazole is purified by recrystallization or column chromatography.
Reactivity and Potential for Derivatization
The reactivity of 4,6-Methano-1H-benzimidazole is expected to be similar to that of other benzimidazoles, with the imidazole ring being the primary site of chemical modification.
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N-Alkylation/Arylation: The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to introduce substituents at the N1 position.
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Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the activating/deactivating effects of the fused imidazole and the strain from the methano bridge may influence the regioselectivity.
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Modification at C2: While the C2 position is unsubstituted in the parent molecule, it is a common site for derivatization in many benzimidazole syntheses by using different aldehydes or carboxylic acids in the initial cyclization step.
The rigid nature of the bridged system may offer unique opportunities for creating libraries of compounds with well-defined three-dimensional structures for structure-activity relationship (SAR) studies.
Potential Applications in Drug Development
While no specific biological activities have been reported for 4,6-Methano-1H-benzimidazole, the benzimidazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][2][3][12][13] The introduction of the methano bridge could lead to novel compounds with improved pharmacological profiles.
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Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of topoisomerase and tubulin polymerization.[14] The rigid conformation of a bridged benzimidazole could lead to enhanced binding to specific enzyme pockets.
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Antimicrobial Agents: The benzimidazole core is present in several antifungal and anthelmintic drugs. Novel bridged derivatives could be explored for their efficacy against resistant strains.
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Antiviral and Anti-inflammatory Agents: The diverse biological activities of benzimidazoles extend to antiviral and anti-inflammatory applications. The unique shape of 4,6-Methano-1H-benzimidazole could be leveraged to design specific inhibitors of viral or inflammatory targets.
Conclusion
4,6-Methano-1H-benzimidazole(9CI) represents an intriguing, yet underexplored, variation of the highly significant benzimidazole scaffold. While specific experimental data remains scarce, this guide has provided a comprehensive overview based on its known structure, computed properties, and the well-established chemistry of the benzimidazole class. The rigid, three-dimensional nature of this bridged system offers a unique platform for the design of novel drug candidates with potentially enhanced selectivity and pharmacological properties. The proposed synthetic pathway provides a starting point for the chemical synthesis and further investigation of this and related bridged benzimidazole derivatives. It is our hope that this technical guide will stimulate further research into this promising area of medicinal chemistry.
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